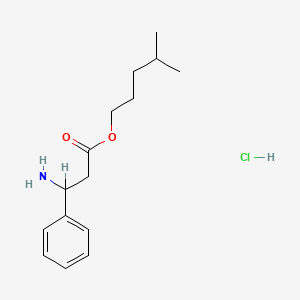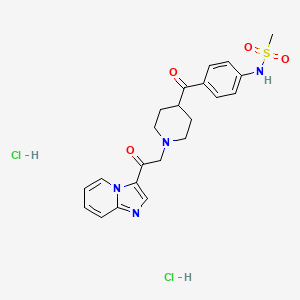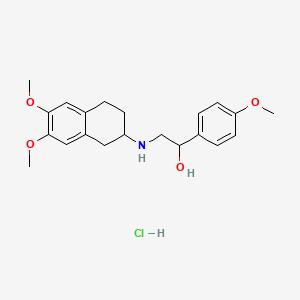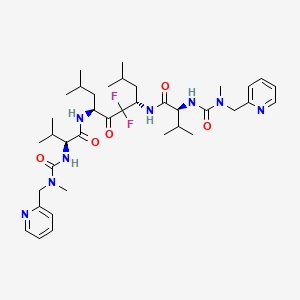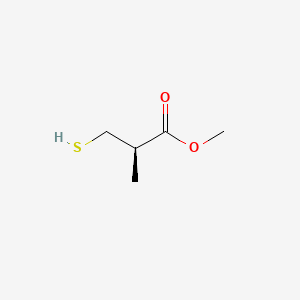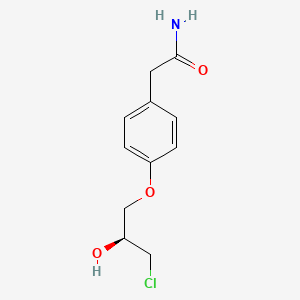
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide is an organic compound with a complex structure that includes a chlorinated hydroxypropoxy group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and (S)-epichlorohydrin.
Epoxide Formation: The first step involves the reaction of 4-hydroxyacetophenone with (S)-epichlorohydrin under basic conditions to form an epoxide intermediate.
Ring Opening: The epoxide ring is then opened using a nucleophile, such as ammonia or an amine, to introduce the acetamide group.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the acetamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom with a thiol would produce a thioether derivative.
Scientific Research Applications
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would vary based on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)acetamide: Lacks the chlorinated hydroxypropoxy group, making it less reactive in certain chemical reactions.
2-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxypropoxy group, altering its chemical properties and reactivity.
2-(4-Chlorophenyl)acetamide: Similar in structure but lacks the hydroxypropoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide is unique due to the presence of both a chlorinated hydroxypropoxy group and an acetamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
136259-71-7 |
|---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)/t9-/m1/s1 |
InChI Key |
OQFMSHFNOSFLJU-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N)OC[C@@H](CCl)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


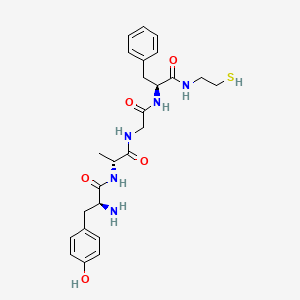
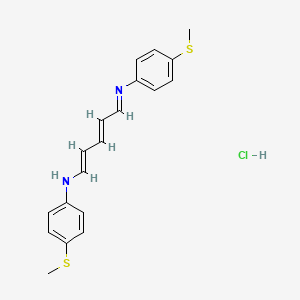
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
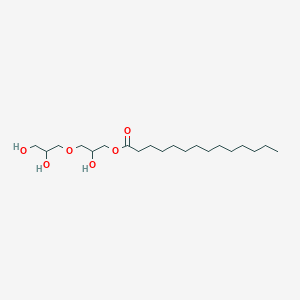
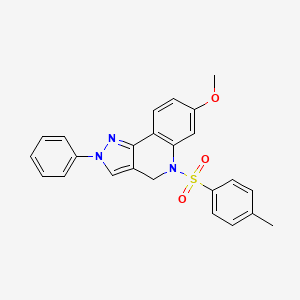
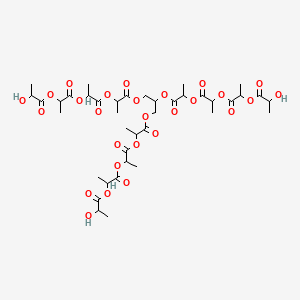
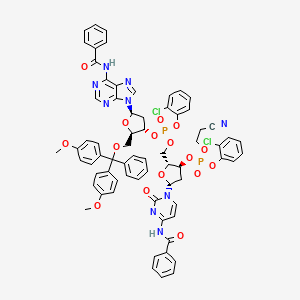
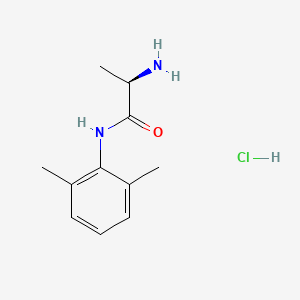
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
